molecular formula C22H23FN4O4S B11269413 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

Cat. No.: B11269413
M. Wt: 458.5 g/mol
InChI Key: NDYPPGBHFIGFNL-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. Its structure comprises a pyrimidine core substituted with a fluorophenyl group and a piperazine ring linked to a dimethoxybenzenesulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-fluoroaniline and a suitable diketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This step often involves the reaction of piperazine with a sulfonyl chloride derivative of 2,5-dimethoxybenzenesulfonyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under suitable conditions, often using a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-chlorophenyl)pyrimidine
  • 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methylphenyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C22H23FN4O4S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C22H23FN4O4S/c1-30-18-7-8-20(31-2)21(13-18)32(28,29)27-11-9-26(10-12-27)22-14-19(24-15-25-22)16-3-5-17(23)6-4-16/h3-8,13-15H,9-12H2,1-2H3

InChI Key

NDYPPGBHFIGFNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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